N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide
Description
N-{2,5-Diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide is a benzamide derivative characterized by a central phenyl ring substituted with two ethoxy groups (at positions 2 and 5) and a 2-methylpropanoylamino group (at position 4). The benzamide moiety (C₆H₅CONH-) is attached to this substituted phenyl ring. The ethoxy groups contribute moderate lipophilicity, while the 2-methylpropanoyl (isobutyryl) substituent introduces steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
N-[2,5-diethoxy-4-(2-methylpropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-5-26-18-13-17(23-21(25)15-10-8-7-9-11-15)19(27-6-2)12-16(18)22-20(24)14(3)4/h7-14H,5-6H2,1-4H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDDSYLQSGQZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide typically involves multiple steps. One common route starts with the nitration of 2,5-diethoxyaniline to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then acylated with 2-methylpropanoyl chloride to form the amide. Finally, the benzamide moiety is introduced through a coupling reaction with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong conditions, leading to the formation of quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Alkoxy-Substituted Benzamides
Compounds with varying alkoxy chain lengths on the phenyl ring (, compounds 9–12) highlight the impact of substituents on physicochemical properties:
- Compound 9: Features a 4-butoxyphenyl group.
- Compound 10 : Contains a 4-(2-methylpropoxy)phenyl group. The branched alkoxy chain may improve metabolic stability compared to linear chains like ethoxy .
- Target Compound : The diethoxy groups balance solubility and permeability, making it more suitable for oral bioavailability than longer-chain analogs.
Table 1: Alkoxy-Substituted Benzamide Derivatives
Pesticidal Benzamides ()
Several benzamides in agrochemicals, such as etobenzanid and diflufenican , feature halogenated aryl groups (e.g., dichlorophenyl) and electron-withdrawing substituents (e.g., trifluoromethyl). These groups enhance stability and target binding in plant systems. In contrast, the target compound’s ethoxy and isobutyryl groups lack the electronegativity required for pesticidal activity, suggesting divergent applications .
Therapeutic Benzamides with Heterocyclic Moieties
Compounds in and incorporate thioether linkages and heterocycles (e.g., isoxazolyl, thiazolyl), which are critical for targeting enzymes or receptors in diseases like cancer:
Sulfonamide vs. Acyl Amino Substituents
The compound in (N-{2,5-dimethoxy-4-[(methylsulfonyl)amino]phenyl}benzamide) replaces the isobutyryl group with a methylsulfonylamino moiety. The sulfonyl group is strongly electron-withdrawing, increasing metabolic stability but reducing membrane permeability compared to the target compound’s acyl group .
Biological Activity
N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Nitration : The starting material, 2,5-diethoxyaniline, undergoes nitration to introduce a nitro group.
- Reduction : The nitro group is reduced to form the corresponding amine.
- Acylation : The amine is acylated with 2-methylpropanoyl chloride to produce the amide.
- Coupling : Finally, the benzamide moiety is introduced via a coupling reaction with benzoyl chloride under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. This compound may exert its effects by:
- Enzyme Inhibition : Acting as an inhibitor of histone deacetylases (HDACs), which play a critical role in gene expression regulation and cancer progression.
- Cell Cycle Arrest : Inducing cell cycle arrest and apoptosis in cancer cells, thereby exhibiting potential antitumor effects .
Antitumor Activity
Research indicates that derivatives of benzamide compounds can exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through HDAC inhibition.
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| NA | 95.2 | A2780 | HDAC1 Inhibition |
| NA | 260.7 | HepG2 | HDAC2 Inhibition |
The compound this compound is hypothesized to have similar actions based on structural analogies .
Diabetes Research
Another area of interest is the compound's potential role in diabetes treatment. Compounds with similar structures have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting that this compound may also offer protective benefits in diabetic models .
Case Studies
- HDAC Inhibition : A study demonstrated that a structurally similar compound exhibited a dose-dependent inhibition of HDAC activity in various cancer cell lines. This suggests that this compound could be further explored as a lead compound for developing new HDAC inhibitors .
- β-cell Protection : Research on related compounds indicated significant β-cell protective activity against ER stress-induced apoptosis, with EC50 values demonstrating high potency. This opens avenues for investigating the efficacy of this compound in diabetes therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including amide coupling and etherification. A reflux setup with absolute ethanol as a solvent and glacial acetic acid as a catalyst (common in benzamide syntheses) can enhance reaction efficiency. For example, analogous protocols for triazole derivatives use reflux for 4 hours under reduced pressure to isolate intermediates . Purification via column chromatography or recrystallization is recommended, with HPLC validation for purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : Focus on aromatic proton signals (δ 6.5–8.0 ppm for substituted phenyl groups) and amide NH protons (δ 8.5–10 ppm). Ethoxy groups (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) should also be analyzed .
- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) is critical to verify molecular ion peaks and fragmentation patterns, especially for distinguishing regioisomers .
Q. What safety protocols are essential when handling this compound, given its structural complexity?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Follow S24/25 guidelines (avoid skin/eye contact) and S22 (avoid dust inhalation) . Toxicity data may be limited, so treat it as a potential irritant. Store in airtight containers away from light, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational chemistry (e.g., QSPR, DFT) predict the physicochemical properties or reactivity of this compound?
- Methodology : Use quantum chemical software (Gaussian, ORCA) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and predict solubility or stability. QSPR models can correlate substituent effects (e.g., diethoxy vs. methoxy groups) with bioactivity . Neural networks trained on PubChem data may also forecast ADMET profiles .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar benzamides?
- Methodology :
- Comparative SAR Studies : Test the compound against analogs (e.g., diflufenican or sulfentrazone derivatives ) to isolate substituent-specific effects.
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., HDAC or kinase targets ) to identify primary molecular targets.
- Meta-Analysis : Cross-reference data from diverse sources (e.g., NIST, PubChem) to validate trends in bioactivity .
Q. How does the compound’s electronic structure influence its potential as a biochemical probe in enzyme inhibition studies?
- Methodology : Perform crystallography or molecular docking (AutoDock, Schrödinger) to model interactions with active sites. For example, the 2-methylpropanoyl group may enhance hydrophobic binding, while ethoxy substituents modulate solubility . Fluorescence polarization assays can quantify binding affinity .
Q. What experimental designs are recommended for studying its stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC and identify products using LC-MS .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Data Contradiction & Validation
Q. How can researchers address discrepancies in reported synthetic yields or purity levels across studies?
- Methodology :
- Reproducibility Checks : Replicate protocols with strict control of variables (e.g., solvent grade, reaction time).
- Advanced Characterization : Use X-ray crystallography to confirm structural integrity, or NMR relaxation studies to detect impurities .
- Interlaboratory Collaboration : Share samples with independent labs for cross-validation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
